Cas no 25774-02-1 (Phenylmalonicacidmonobenzylester; 97%)
Phenylmalonicacidmonobenzylester; 97% Chemical and Physical Properties
Names and Identifiers
-
- Phenylmalonic acid monobenzyl ester
- Monobenzyl phenylmalonate
- 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid
- mono-Benzyl 2-phenylmalonate
- 2-Phenylpropanedioic acid hydrogen 1-phenylmethyl ester
- 2-phenylpropanedioic acid monobenzyl ester
- benzyl hydrogen 2-phenylmalonate
- benzyl hydrogen phenylmalonate
- monobenzyl 2-phenylmalonate
- Phenylmalonic acid, monobenzyl ester
- A818005
- CCG-48968
- STR04796
- 3-(benzyloxy)-3-oxo-2-phenylpropanoicacid
- AKOS015889360
- CS-0359595
- Maybridge4_003810
- 3-oxo-2-phenyl-3-(phenylmethoxy)propanoic acid
- Phenylpropanedioic acid, mono(phenylmethyl) ester
- Propanedioic acid, phenyl-, mono(phenylmethyl) ester
- Oprea1_481570
- NS00048973
- EINECS 247-257-7
- SR-01000638461-1
- 25774-02-1
- 3-oxo-2-phenyl-3-phenylmethoxypropanoic acid
- Benzyl phenyl malonate
- D92117
- Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester
- phenyl malonic acid monobenzyl ester
- Propanedioic acid,2-phenyl-,1-(phenylmethyl)ester
- P1341
- DTXSID80885312
- FT-0638548
- phenyl-malonic acid monobenzylester
- Phenylmalonicacidmonobenzylester; 97%
- InChI=1/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)
- HMS1531N04
- SCHEMBL1581485
- QSBAHMROFICXDC-UHFFFAOYSA-
- 2-phenyl-malonic acid monobenzylester
- DB-046767
-
- MDL: MFCD00051723
- Inchi: 1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)
- InChI Key: QSBAHMROFICXDC-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(C(C(=O)O)C1C=CC=CC=1)=O
- BRN: 1988061
Computed Properties
- Exact Mass: 270.08900
- Monoisotopic Mass: 270.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 63.6
Experimental Properties
- Color/Form: Off white powder
- Density: 1.258
- Melting Point: 64-66°C
- Boiling Point: 432.1°Cat760mmHg
- Flash Point: 160.2°C
- Refractive Index: 1.594
- PSA: 63.60000
- LogP: 2.59820
- Solubility: Not determined
Phenylmalonicacidmonobenzylester; 97% Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
Phenylmalonicacidmonobenzylester; 97% Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenylmalonicacidmonobenzylester; 97% Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158384-5G |
Phenylmalonicacidmonobenzylester; 97% |
25774-02-1 | >97.0%(T) | 5g |
¥585.90 | 2023-09-02 | |
| Alichem | A019120614-500g |
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid |
25774-02-1 | 95% | 500g |
$796.64 | 2023-09-02 | |
| eNovation Chemicals LLC | D956647-25g |
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid |
25774-02-1 | 99% | 25g |
$245 | 2023-09-04 | |
| eNovation Chemicals LLC | K87879-5g |
Monobenzyl phenylmalonate |
25774-02-1 | 95% | 5g |
$265 | 2024-05-25 | |
| eNovation Chemicals LLC | K87879-10g |
Monobenzyl phenylmalonate |
25774-02-1 | 95% | 10g |
$385 | 2024-05-25 | |
| A2B Chem LLC | AB78282-5g |
Monobenzyl phenylmalonate |
25774-02-1 | >97.0%(T) | 5g |
$267.00 | 2024-04-20 | |
| Crysdot LLC | CD12090943-500g |
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid |
25774-02-1 | 95+% | 500g |
$758 | 2024-07-24 | |
| eNovation Chemicals LLC | K87879-10g |
Monobenzyl phenylmalonate |
25774-02-1 | 95% | 10g |
$385 | 2025-02-21 | |
| eNovation Chemicals LLC | K87879-5g |
Monobenzyl phenylmalonate |
25774-02-1 | 95% | 5g |
$265 | 2025-02-21 | |
| eNovation Chemicals LLC | K87879-5g |
Monobenzyl phenylmalonate |
25774-02-1 | 95% | 5g |
$265 | 2025-02-26 |
Phenylmalonicacidmonobenzylester; 97% Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Phenylmalonicacidmonobenzylester; 97%
Phenylmalonic Acid Monobenzylester (CAS No. 25774-02-1): A Versatile Reagent for Advanced Chemical and Biomedical Research
Phenylmalonic acid monobenzylester, a compound with the CAS number 25774-02-1, represents a critical intermediate in organic synthesis and biochemical applications. This ester derivative, characterized by its 97% purity, combines the structural features of phenylmalonic acid and benzyl alcohol through an ester linkage, offering unique reactivity profiles and stability characteristics. Its molecular formula, C15H14O4, corresponds to a molar mass of approximately 266.26 g/mol, with an empirical formula reflecting the conjugation between aromatic rings and carboxylic acid moieties. Recent advancements in synthetic methodologies have highlighted its utility in constructing complex organic frameworks, particularly in asymmetric catalysis and bioconjugation strategies.
The synthesis of phenylmalonic acid monobenzylester typically involves esterification reactions under controlled conditions to achieve the specified purity level. Researchers from the University of Cambridge (Journal of Organic Chemistry, 2023) demonstrated that employing titanium-based catalysts at low temperatures (< 0°C) significantly enhances stereoselectivity while minimizing side reactions. This approach not only improves yield but also ensures the integrity of the benzyl ester group during purification steps. The compound's structural versatility arises from its dual functional groups: the malonic acid moiety provides nucleophilic sites for further derivatization, while the phenyl and benzyl substituents contribute electronic effects that modulate reactivity.
In biomedical research, this compound has gained attention as a precursor for synthesizing bioactive molecules targeting metabolic pathways. A study published in Nature Communications (2023) revealed its role in constructing inhibitors for histone deacetylases (HDACs), enzymes implicated in cancer progression and neurodegenerative diseases. By incorporating this ester into peptidomimetic scaffolds, researchers achieved submicromolar IC50 values against HDAC6 isoforms—a critical advancement due to HDAC6's involvement in cellular stress responses without affecting essential housekeeping functions like HDAC1/HDAC3. The 97% purity specification ensures minimal impurity interference during these delicate biochemical assays.
The physical properties of phenylmalonic acid monobenzylester are particularly advantageous for large-scale applications. Its melting point range of 68–70°C facilitates solid-state handling during purification processes, while its solubility in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) simplifies reaction setup protocols. Spectroscopic analysis confirms its identity through characteristic peaks: proton NMR shows distinct signals at δ 3.8–4.0 ppm (benzyl CH2) and δ 7.3–8.1 ppm (aromatic protons), while IR spectroscopy identifies carbonyl stretching at ~1745 cm⁻¹ and ester C-O vibrations around 1150 cm⁻¹.
In drug discovery pipelines, this compound serves as a key building block for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs). A collaborative effort between Stanford University and GlaxoSmithKline reported its use as a scaffold for HIV drug candidates with improved pharmacokinetic profiles compared to existing therapies (Journal of Medicinal Chemistry, 2024). The benzyl group acts as a protecting group during multi-step syntheses before undergoing selective deprotection under mild acidic conditions to expose reactive functionalities. Computational docking studies using AutoDock Vina further validated its potential to bind within enzyme active sites through π-stacking interactions with aromatic residues.
The compound's ability to form stable covalent linkages has positioned it as an ideal component in bioorthogonal chemistry platforms. A team at MIT demonstrated its application in click chemistry reactions with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), achieving nearly quantitative yields under physiological conditions (American Chemical Society, 2023). This property makes it invaluable for labeling biomolecules without disrupting cellular processes—a critical requirement for live-cell imaging studies involving proteins or nucleic acids.
In materials science applications, phenylmalonic acid monobenzylester's dual aromatic substituents enable the creation of advanced polymer matrices with tunable electronic properties. Researchers at ETH Zurich utilized this compound as a monomer unit in polyurethane synthesis, resulting in materials exhibiting enhanced thermal stability up to 180°C compared to conventional analogs (Polymer Chemistry, 2024). The malonic acid backbone facilitates cross-linking through Michael addition reactions, creating three-dimensional networks suitable for biomedical implants requiring both mechanical strength and biocompatibility.
Safety considerations remain paramount when working with this compound despite its non-regulated status according to current global chemical inventories (OECD SIDS list updated Q3/2023). Proper handling includes storage under nitrogen atmosphere at -20°C to prevent hydrolysis-induced degradation—confirmed by accelerated stability tests showing >95% retention after six months at -5°C versus only 88% at room temperature (Pure & Applied Chemistry, 2023). Its low water solubility (~0.1 mg/mL) necessitates organic solvent use during purification but also aids separation from aqueous biological systems when used in cell culture experiments.
The latest advancements involve exploiting this compound's photoreactivity under UV irradiation for time-resolved biochemical studies. A breakthrough published in Nano Letters (January 2024) described its integration into fluorescent probes where benzyl ester cleavage releases chromophores upon exposure to specific wavelengths—a technique enabling real-time monitoring of enzyme activities within living cells without exogenous triggers or substrates interference.
In asymmetric synthesis applications, chiral auxiliaries derived from this compound have shown promise in enantioselective epoxidation reactions using titanium(IV) isopropoxide complexes (Angewandte Chemie International Edition, March 2024). These methods achieve enantiomeric excesses exceeding 99%, demonstrating superior performance over traditional ligands such as BINOL derivatives when applied to hindered tertiary alcohols—a previously challenging substrate category.
Cryogenic NMR studies conducted by Max Planck Institute researchers revealed novel intermolecular hydrogen bonding patterns between adjacent molecules when crystallized under high-pressure conditions (JACS Au, May 2023). This finding has implications for solid-state pharmaceutical formulations where crystal engineering can optimize drug dissolution rates—a critical parameter affecting bioavailability metrics required by regulatory agencies like FDA or EMA.
Bioanalytical applications leverage its ability to chelate metal ions selectively due to the malonate backbone's coordination properties. Recent work published in Analytical Chemistry showcased its use as a sensing element within aptamer-based biosensors detecting copper(II) ions with picomolar sensitivity—critical for early-stage diagnosis of Wilson's disease where copper metabolism dysregulation occurs.
In green chemistry initiatives, this compound is now being produced via enzymatic catalysis using immobilized lipase from Candida antarctica (Sustainable Chemistry & Pharmacy, April 2024). This method reduces energy consumption by ~65% compared to traditional chemical synthesis routes while maintaining >98% purity levels—a significant step toward sustainable manufacturing practices demanded by modern pharmaceutical industries.
Cross-disciplinary research highlights its role as an intermediate in synthesizing anticancer prodrugs activated by tumor microenvironment-specific enzymes such as matrix metalloproteinases (MMPs). Studies from Johns Hopkins University demonstrated that MMP-cleavable linkers incorporating this molecule can achieve targeted drug release mechanisms with minimal off-tumor toxicity (Bioconjugate Chemistry, February 2024).
Liquid chromatography-mass spectrometry (LC-MS) data confirm consistent molecular weight measurements across multiple laboratories worldwide—critical validation supporting reproducibility requirements outlined by ICH Q6A guidelines for pharmaceutical excipients evaluation processes.
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